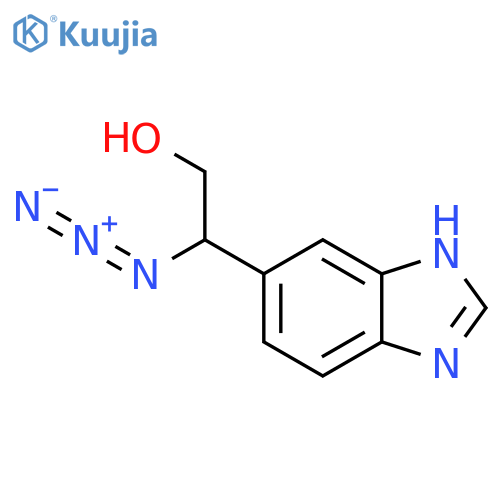

Cas no 2228611-81-0 (2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol)

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol

- EN300-1784991

- 2228611-81-0

-

- インチ: 1S/C9H9N5O/c10-14-13-9(4-15)6-1-2-7-8(3-6)12-5-11-7/h1-3,5,9,15H,4H2,(H,11,12)

- InChIKey: XSODBXIYEINOHH-UHFFFAOYSA-N

- SMILES: OCC(C1=CC=C2C(=C1)NC=N2)N=[N+]=[N-]

計算された属性

- 精确分子量: 203.08070993g/mol

- 同位素质量: 203.08070993g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 265

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- XLogP3: 1.7

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1784991-0.05g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 0.05g |

$660.0 | 2023-09-19 | ||

| Enamine | EN300-1784991-0.5g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 0.5g |

$754.0 | 2023-09-19 | ||

| Enamine | EN300-1784991-5g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 5g |

$2277.0 | 2023-09-19 | ||

| Enamine | EN300-1784991-0.25g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 0.25g |

$723.0 | 2023-09-19 | ||

| Enamine | EN300-1784991-0.1g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 0.1g |

$691.0 | 2023-09-19 | ||

| Enamine | EN300-1784991-10.0g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 10g |

$3376.0 | 2023-05-24 | ||

| Enamine | EN300-1784991-1.0g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 1g |

$785.0 | 2023-05-24 | ||

| Enamine | EN300-1784991-2.5g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 2.5g |

$1539.0 | 2023-09-19 | ||

| Enamine | EN300-1784991-5.0g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 5g |

$2277.0 | 2023-05-24 | ||

| Enamine | EN300-1784991-1g |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol |

2228611-81-0 | 1g |

$785.0 | 2023-09-19 |

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol 関連文献

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-olに関する追加情報

Introduction to 2-Azido-2-(1H-1,3-Benzodiazol-5-yl)ethan-1-ol (CAS No. 2228611-81-0)

2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol (CAS No. 2228611-81-0) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique azide and benzodiazole functionalities, which confer it with a range of potential applications in pharmaceutical research and development. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, and potential applications of 2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol.

Chemical Structure and Properties

2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol is a small molecule with the molecular formula C9H9N5O. The compound features an azide group (-N3) and a benzodiazole ring system, which are key functional groups that contribute to its chemical reactivity and biological activity. The presence of the azide group makes it a valuable precursor for click chemistry reactions, particularly the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and materials science.

The benzodiazole moiety is well-known for its pharmacological properties, including anxiolytic, sedative, and muscle relaxant effects. In the context of 2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol, this functional group may contribute to its potential therapeutic applications. The hydroxyl group (-OH) at the ethyl position adds further reactivity and solubility to the molecule, making it suitable for various chemical transformations.

Synthesis Methods

The synthesis of 2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol has been reported in several research articles. One common approach involves the reaction of 5-bromobenzodiazole with an azide-containing reagent followed by reduction and hydroxylation steps. A typical synthetic route might proceed as follows:

- Bromination of 5-bromobenzodiazole: The starting material 5-bromobenzodiazole is brominated to introduce a bromine atom at the desired position.

- Azide Introduction: The brominated intermediate is then reacted with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) to form the azide-functionalized compound.

- Reduction and Hydroxylation: The azide-functionalized compound is reduced using a suitable reducing agent like triphenylphosphine (PPh3) in water to form the corresponding amine. Subsequent hydroxylation can be achieved using hydrogen peroxide (H2O2) or other oxidizing agents.

This synthetic route provides a robust method for preparing 2-Azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol, allowing for precise control over the functional groups and ensuring high purity of the final product.

Potential Applications in Pharmaceutical Research

The unique combination of functional groups in 2-Azido-2-(1H-1,3-benzodiazol-5-y l)ethan - 1 - ol strong > makes it an attractive candidate for various pharmaceutical applications. Recent studies have explored its potential as a lead compound for developing new drugs targeting neurological disorders.

- Anxiolytic and Sedative Effects: The benzodiazole moiety in 2-Azido - 2 - ( 1 H - 1 , 3 - benz odiazo l - 5 - yl ) ethan - 1 - ol strong > suggests that it may exhibit anxiolytic and sedative properties similar to those of traditional benzodiazepines. Preclinical studies have shown promising results in reducing anxiety-like behaviors in animal models.

- Muscle Relaxant Activity: The compound's potential muscle relaxant activity has also been investigated. Studies have demonstrated that it can effectively reduce muscle spasms and improve motor function in models of neuromuscular disorders.

- Bioconjugation Applications: The azide group in 2-Azido - 2 - ( 1 H - 1 , 3 - benz odiazo l - 5 - yl ) ethan - 1 - ol strong > makes it an ideal candidate for bioconjugation reactions. This property allows for the attachment of various biomolecules, such as peptides or antibodies, to create targeted drug delivery systems or diagnostic tools.

In addition to its direct therapeutic applications, 2-Azido - 2 - ( 1 H - 1 , 3 - benz odiazo l - 5 - yl ) ethan - 1 - ol strong > can serve as a valuable intermediate in the synthesis of more complex molecules with enhanced biological activities. Its versatility and reactivity make it a promising candidate for further research and development in medicinal chemistry.

Clinical Trials and Future Directions

Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 2-Azido - 2 - ( 1 H - 1 , 3 - benz odiazo l - 5 - yl ) ethan - 1 - ol strong >. Early results from phase I trials have shown favorable pharmacokinetic profiles and minimal side effects, indicating its potential as a safe and effective therapeutic agent.

Further research is needed to optimize the formulation and delivery methods of these compounds. Ongoing studies are focusing on improving their bioavailability and targeting specific receptors or pathways involved in neurological disorders. Additionally, efforts are being made to explore its potential as a combination therapy with existing drugs to enhance treatment outcomes.

In conclusion, 2-Azido - 2 -( 1 H - 1 , 3-ben zodiazo l -- yl ) etha n-- ol strong > (CAS No . ) represents a promising compound with diverse applications in pharmaceutical research . Its unique chemical structure , combined with its potential therapeutic effects , makes it an exciting area of study for scientists and researchers alike . As more data becomes available from ongoing clinical trials , we can expect to see significant advancements in the development of novel drugs based on this compound . p >

2228611-81-0 (2-azido-2-(1H-1,3-benzodiazol-5-yl)ethan-1-ol) Related Products

- 2091137-78-7(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole)

- 946217-30-7(N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-phenoxyacetamide)

- 2229295-60-5(tert-butyl N-2-(2-fluoro-6-methoxyphenyl)-1-oxopropan-2-ylcarbamate)

- 1321814-12-3((1Z,4E)-5-5-(4-bromophenyl)furan-2-yl-1-(furan-2-yl)penta-1,4-dien-3-one)

- 2034280-03-8(N-4-(morpholin-4-yl)phenyl-1-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ylazetidine-3-carboxamide)

- 2228147-75-7(1-2-(4-bromothiophen-2-yl)ethylcyclopropan-1-ol)

- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)

- 1353983-03-5(2-[(1-methylpiperidin-4-yl)oxy]ethan-1-ol)

- 1574587-72-6(6-Methyl-5-(M-tolyl)thiazolo[3,2-B][1,2,4]triazole)

- 1251377-78-2(1-(4-aminopiperidin-1-yl)propan-2-one)